6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy-
Overview
Description
6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy- is a chemical compound with a unique structure that includes a cyclopentane ring fused to a furan ring, with a hydroxyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy- typically involves the annulation of a furan ring to a cyclopentanone derivative. One common method involves the use of catalytic systems such as Mn(OTf)2 and t-BuOOH in aqueous conditions to achieve high yield and chemoselectivity . Another approach involves the direct oxidation of cyclopentenopyridine analogues .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like t-BuOOH.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: t-BuOOH in the presence of Mn(OTf)2 as a catalyst.
Reduction: Common reducing agents such as NaBH4 or LiAlH4.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.
Scientific Research Applications
6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions. The compound can modulate enzyme activity and affect various biochemical pathways, although detailed studies are needed to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy- is unique due to its specific structural features, such as the fused cyclopentane and furan rings and the presence of a hydroxyl group. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications.
Properties
IUPAC Name |
4-hydroxy-4,5-dihydrocyclopenta[b]furan-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-5-3-6(9)7-4(5)1-2-10-7/h1-2,5,8H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOMZHIOIHIEMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)OC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577842 | |
Record name | 4-Hydroxy-4,5-dihydro-6H-cyclopenta[b]furan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143721-78-2 | |
Record name | 4-Hydroxy-4,5-dihydro-6H-cyclopenta[b]furan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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